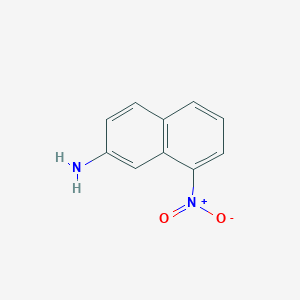

8-nitronaphthalen-2-amine

Description

Significance of Naphthalene (B1677914) Derivatives in Advanced Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, is a cornerstone of organic chemistry. algoreducation.com Composed of two fused benzene (B151609) rings, its structure provides a unique platform for a wide array of chemical transformations and applications. algoreducation.comnumberanalytics.comijrpr.com The aromatic character of naphthalene, stemming from the delocalized π-electrons across its fused ring system, imparts significant stability while also allowing for a variety of reactions, most notably electrophilic aromatic substitution. ijrpr.comfiveable.me

The versatility of naphthalene lies in its ability to be functionalized, leading to a vast number of derivatives with tailored properties. numberanalytics.com These derivatives are integral to numerous industrial processes and the synthesis of advanced materials. algoreducation.comijrpr.com For instance, the oxidation of naphthalene yields phthalic anhydride (B1165640), a crucial precursor for the production of plastics, resins, and dyes. numberanalytics.comijrpr.comwikipedia.org Hydrogenation of naphthalene produces tetralin and decalin, which find use as solvents. numberanalytics.com

Furthermore, naphthalene derivatives are pivotal in the development of pharmaceuticals, agrochemicals, and dyes. numberanalytics.comijrpr.comwikipedia.org Examples include the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the beta-blocker propranolol. ijrpr.comwikipedia.org The introduction of various functional groups onto the naphthalene core allows for the fine-tuning of electronic and steric properties, making these compounds valuable building blocks in the synthesis of complex organic molecules and functional materials like those used in organic light-emitting diodes (OLEDs). algoreducation.com

Overview of Aromatic Nitro-Amine Compounds in Synthetic Methodologies

Aromatic compounds containing both a nitro (-NO₂) group and an amino (-NH₂) group, known as aromatic nitro-amines, are highly versatile intermediates in organic synthesis. scispace.comnumberanalytics.com The presence of these two distinct functional groups on the same aromatic ring system imparts a unique reactivity profile that is widely exploited in the construction of more complex molecules. scispace.com

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.comjsynthchem.com This property is often utilized to introduce nucleophiles at specific positions on the aromatic ring. jsynthchem.com Conversely, the amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution.

The most significant utility of aromatic nitro compounds, including nitro-amines, lies in the facile reduction of the nitro group to an amino group. numberanalytics.comnumberanalytics.comacs.org This transformation is a cornerstone of synthetic organic chemistry, providing a reliable route to aromatic amines which are themselves key precursors to a wide range of compounds, including dyes, pharmaceuticals, and agrochemicals. numberanalytics.comacs.org The selective reduction of a nitro group in the presence of other functional groups is a well-established and valuable synthetic strategy. acs.org

The interplay between the electron-withdrawing nitro group and the electron-donating amino group in aromatic nitro-amines can be strategically used to direct further chemical modifications of the aromatic core, making them valuable synthons in multi-step synthetic sequences.

Research Landscape of 8-Nitronaphthalen-2-amine in Chemical Literature

This compound (CAS No. 607-38-5) is a specific naphthalene derivative that has garnered attention in chemical research, primarily as a synthetic intermediate. chemsrc.comgoogle.com Its structure, featuring an amino group at the 2-position and a nitro group at the 8-position of the naphthalene ring, presents opportunities for various chemical transformations.

Research has focused on the synthesis of this compound, often starting from 2-aminonaphthalene-1-sulfonic acid (Tobias acid). A patented method describes the nitration of Tobias acid at low temperatures, followed by hydrolysis to yield this compound. google.com This process allows for the separation of the 8-nitro isomer from the 5-nitro isomer that is also formed. google.com

The resulting this compound can be used as a precursor for other valuable compounds. For instance, it can be diazotized and subsequently reduced to produce 8-amino-2-naphthol, an important intermediate. google.com Additionally, the separated isomers from the initial nitration can be utilized in the synthesis of dyestuffs, such as red dyes formed by coupling with beta-naphthol or R Salt. google.com

The chemical and physical properties of this compound have been characterized, providing foundational data for its use in further synthetic applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | chemsrc.com |

| Molecular Weight | 188.183 g/mol | chemsrc.com |

| Melting Point | 104-105 °C | chemsrc.com |

| Boiling Point | 392.0±17.0 °C (Predicted) | chemsrc.com |

| Density | 1.366±0.06 g/cm³ (Predicted) | chemsrc.com |

| LogP | 3.43460 | chemsrc.com |

Table 2: Spectroscopic Data for Related Aromatic Amines and Nitro Compounds

| Compound Type | Spectroscopic Technique | Characteristic Peak(s) | Source |

| Aromatic Secondary Amines | Infrared Spectroscopy | N-H stretch near 3400 cm⁻¹ | spectroscopyonline.com |

| Aromatic N,N-dimethyl Amines | Infrared Spectroscopy | Symmetric C-N stretch at 2810-2790 cm⁻¹ | spectroscopyonline.com |

| Aromatic Nitro Compounds | Infrared Spectroscopy | Asymmetric NO₂ stretch near 1520 cm⁻¹ |

The research on this compound, while not as extensive as for some other naphthalene derivatives, highlights its role as a key intermediate in the synthesis of more complex and functionalized naphthalene-based compounds. Its unique substitution pattern makes it a valuable building block for chemists exploring the synthesis of novel dyes, pharmaceuticals, and materials.

Structure

3D Structure

Properties

IUPAC Name |

8-nitronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-5-4-7-2-1-3-10(12(13)14)9(7)6-8/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLPIWSCAOGYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902833 | |

| Record name | NoName_3397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 8 Nitronaphthalen 2 Amine

Transformations Involving the Nitro Group

The nitro group of 8-nitronaphthalen-2-amine is a key site of reactivity, readily undergoing reductive transformations and, to a lesser extent, oxidative pathways.

Reductive Transformations to Amino Functions

The reduction of the nitro group to an amino group is a fundamental and widely studied transformation in organic chemistry. rsc.org This conversion is crucial for the synthesis of various diamino-naphthalene derivatives, which are valuable intermediates in the production of dyes, pigments, and other specialty chemicals. nih.gov The reduction process can be achieved through several methods, including metal-catalyzed hydrogenation, the use of specific chemical reducing agents, and enzyme-catalyzed pathways. The general mechanism of nitro group reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. unimi.it

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. commonorganicchemistry.com Various metal catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are frequently employed for this purpose. rsc.orgwikipedia.org These reactions are typically carried out under a hydrogen atmosphere. rsc.org The choice of catalyst can be critical for achieving high yields and selectivity, especially in the presence of other reducible functional groups. rsc.org For instance, amine-functionalized magnetic nanoparticles supporting palladium have been shown to be effective for the selective reduction of aromatic nitro compounds. rsc.org

Table 1: Metal Catalysts in Nitro Group Reduction

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, ethanol, room temperature | High efficiency, widely used. rsc.orgcommonorganicchemistry.com |

| Platinum on Carbon (Pt/C) | H₂, various solvents, room temperature | Effective for selective nitro reduction. nih.gov |

| Raney Nickel | H₂, various solvents | Useful when avoiding dehalogenation is a concern. commonorganicchemistry.comwikipedia.org |

This table provides a general overview of common catalysts and may not reflect the specific conditions for this compound.

Specific chemical reagents are also widely used for the reduction of nitro groups. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and effective method for this transformation. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net This method is particularly useful in laboratory settings due to its mild reaction conditions and tolerance of various functional groups. commonorganicchemistry.comresearchgate.net Other reducing agents such as iron in acidic media and sodium hydrosulfite are also employed for the reduction of nitroaromatics. wikipedia.org The choice of reagent can influence the selectivity and outcome of the reaction. For example, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com

In biological systems, the reduction of nitroaromatic compounds is often catalyzed by enzymes known as nitroreductases. nih.govresearchgate.net These enzymes, found in various organisms including bacteria and mammals, typically use flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors and NAD(P)H as a reducing agent. researchgate.netgatech.edu Nitroreductases catalyze the reduction of the nitro group to an amine via nitroso and hydroxylamine intermediates. nih.govgatech.edu The enzymatic reduction can proceed through either a one-electron or a two-electron transfer mechanism. nih.gov Oxygen-insensitive (Type I) nitroreductases perform a two-electron reduction, while oxygen-sensitive (Type II) enzymes catalyze a single-electron transfer. gatech.edu The study of these enzymatic pathways is significant due to their role in the metabolism and potential toxicity of nitroaromatic compounds. nih.govasm.org The ability of certain nitroreductases to selectively reduce nitro groups makes them attractive for biotechnological applications, such as in prodrug activation and the synthesis of high-value aromatic amines. mdpi.comfrontiersin.org

Reductions with Specific Reagents (e.g., tin(II) chloride)

Oxidative Pathways of the Nitro Moiety

While the reduction of the nitro group is the more common transformation, oxidative pathways have also been investigated. In some biological systems, the intermediates formed during nitroreduction, such as the N-hydroxylamino derivative, can undergo oxidation. nih.gov This can lead to the formation of reactive oxygen species and contribute to the genotoxicity of some nitro-containing compounds. nih.gov The oxidation of the aromatic ring itself can also occur, catalyzed by enzymes like cytochrome P450, leading to hydroxylated nitro-PAHs. asm.orgbio-rad.com

Reactions of the Aromatic Amino Group

The amino group of this compound is a versatile functional group that can participate in a variety of chemical reactions. lumenlearning.com As a primary aromatic amine, it can undergo reactions such as diazotization, acylation, and alkylation. mnstate.educhim.it The basic nature of the amine group allows it to react with acids to form ammonium (B1175870) salts. savemyexams.comphysicsandmathstutor.com

One of the most important reactions of primary aromatic amines is diazotization, which involves treatment with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. google.comvulcanchem.com These diazonium salts are highly useful synthetic intermediates that can be converted into a wide range of functional groups, including halogens, cyano groups, and hydroxyl groups. mnstate.edujournals.co.za For instance, the diazonium salt of this compound can be coupled with other aromatic compounds to form azo dyes. google.com

Acylation of the amino group, for example with acetyl chloride or acetic anhydride (B1165640), is another common reaction that can be used to protect the amino group or to introduce new functional groups. chim.itacs.orgiucr.org The resulting amide is generally less reactive than the parent amine.

Nucleophilic Acylation Reactions to Form Amides

The amino group of this compound readily undergoes nucleophilic acylation to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of an acyl group onto the nitrogen atom. chemistrysteps.comlibretexts.org The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. chemistrysteps.comlibretexts.org

The reaction typically proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride ion) and form the stable amide bond. masterorganicchemistry.com The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. fishersci.it

Table 1: Common Acylating Agents for Amine Acylation

| Acylating Agent | General Structure | Leaving Group | Reactivity |

| Acyl Chloride | R-COCl | Cl⁻ | High |

| Acid Anhydride | (R-CO)₂O | R-COO⁻ | Moderate |

| Carboxylic Acid | R-COOH | H₂O (with coupling agent) | Low (requires activation) |

This table summarizes common acylating agents used in the synthesis of amides from amines.

The reactivity of the acylation process can be influenced by the nature of the acylating agent and the reaction conditions. chemistrysteps.comfishersci.it For less reactive acylating agents like carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to activate the carboxylic acid and facilitate amide bond formation. chemistrysteps.com

Alkylation Reactions and Control of Polysubstitution

The nitrogen atom of this compound can also act as a nucleophile in alkylation reactions, typically with alkyl halides. wikipedia.org However, controlling the extent of alkylation presents a significant challenge. The initial N-alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com This overalkylation is a common issue in amine alkylation. wikipedia.orgmasterorganicchemistry.com

Strategies to control polysubstitution include using a large excess of the amine, which statistically favors monoalkylation. Another approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. This method can provide better control over the degree of alkylation. rsc.org The use of bulky alkylating agents can also sterically hinder further reaction at the nitrogen center.

Table 2: Products of Amine Alkylation

| Reactant | Alkylating Agent | Product Type |

| Primary Amine | R-X | Secondary Amine |

| Secondary Amine | R-X | Tertiary Amine |

| Tertiary Amine | R-X | Quaternary Ammonium Salt |

This table illustrates the stepwise products formed during the alkylation of amines.

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is directed by the existing amino and nitro substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Conversely, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com

Diazotization and Subsequent Deamination/Functionalization

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl or H₂SO₄) at low temperatures. google.comvulcanchem.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One common transformation is deamination, where the diazonium group is replaced by a hydrogen atom. This can be achieved using reducing agents like hypophosphorous acid (H₃PO₂) or by treatment with ethanol. researchgate.net This two-step sequence provides a method for the indirect removal of an amino group from an aromatic ring. researchgate.net

Furthermore, the diazonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of various functional groups, such as halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, onto the naphthalene ring. journals.co.za For example, reaction with copper(I) chloride or copper(I) bromide introduces a chlorine or bromine atom, respectively.

Explorations of Broader Nitroarene Reactivity

Recent research has expanded the synthetic utility of nitroarenes beyond their traditional roles, focusing on novel transformations that involve cleavage of the C-N and N-O bonds. rsc.orgnih.gov

C-N Bond Cleavage Mechanisms in Nitroarenes

Historically, the C-NO₂ bond in nitroarenes has been considered robust. However, recent advancements have demonstrated that this bond can be cleaved and functionalized, particularly through transition-metal-catalyzed cross-coupling reactions. rsc.orgliverpool.ac.uk Palladium-catalyzed reactions have been particularly successful in this area, enabling denitrative transformations such as amination, hydrogenation, and cyanation. rsc.orgacs.org

These reactions often proceed through an oxidative addition of the C-N bond to a low-valent transition metal center. liverpool.ac.uk The resulting organometallic intermediate can then undergo further reactions with various nucleophiles to form new C-C, C-N, or C-H bonds. The development of specialized ligands, such as N-heterocyclic carbenes (NHCs), has been crucial in facilitating the activation and cleavage of the C-NO₂ bond. rsc.org

N-O Bond Utilization and Skeletal Editing Transformations

The oxygen atoms of the nitro group can also be utilized in synthetic transformations. Photoexcited nitroarenes can act as both a C-H bond activator and an oxygen atom source, enabling reactions like the anaerobic hydroxylation of aliphatic C-H bonds. nih.gov This process is believed to occur through a hydrogen atom transfer from the substrate to the excited nitroarene, followed by radical recombination and fragmentation to deliver an oxygen atom. nih.gov

Furthermore, the nitrogen atom of the nitro group can be incorporated into the molecular skeleton through "skeletal editing" transformations. rsc.orgnih.gov These reactions often involve the generation of a nitrene intermediate from the nitroarene, which can then undergo insertion or ring-expansion reactions. manchester.ac.uk For example, photochemical strategies using blue light can convert nitroarenes into seven-membered azepane ring systems. manchester.ac.uk These innovative methods represent a significant shift in how nitroarenes are viewed, opening up new avenues for the synthesis of complex nitrogen-containing molecules. nih.govd-nb.info

Excited-State Dynamics of Related Nitronaphthalene Systems

The photochemistry and photophysics of nitronaphthalene derivatives are characterized by the highly efficient population of their triplet states upon photoexcitation. d-nb.info This process, known as intersystem crossing (ISC), is often ultrafast, occurring on sub-picosecond timescales, which is a subject of considerable research interest for organic molecules composed of light atoms. d-nb.infonih.gov Understanding the excited-state dynamics of these related systems provides crucial context for the potential behavior of this compound.

Studies on model compounds such as 1-nitronaphthalene (B515781) (1-NN), 2-nitronaphthalene (B181648) (2-NN), and 2-methyl-1-nitronaphthalene (B1630592) (2M1NN) have been instrumental in elucidating the mechanisms governing these rapid non-radiative transitions. d-nb.infoacs.orgwalshmedicalmedia.com

Ultrafast Intersystem Crossing:

Femtosecond transient absorption spectroscopy and computational studies have revealed that upon excitation, nitronaphthalene derivatives rapidly transition from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). acs.orgacs.org For 1-NN and 2-NN, this process is exceptionally fast. d-nb.infoacs.org In the case of 2-NN, it is proposed that nearly the entire population of the Franck-Condon singlet excited state undergoes intersystem crossing to the triplet state in less than 200 femtoseconds (fs). acs.org This high efficiency is attributed to a significant energy barrier that hinders competing pathways like intramolecular charge transfer. acs.org

However, some studies suggest a more complex picture. Ab initio nonadiabatic molecular dynamics simulations on 2-NN indicate that the experimentally observed sub-100 fs decay is due to internal conversion (IC) from a singlet charge-transfer (SCT(ππ)) state to a locally excited singlet (SLE(nπ)) state. d-nb.info The subsequent intersystem crossing from the singlet to the triplet manifold is then proposed to occur on a slightly longer timescale of approximately 0.7 picoseconds (ps). d-nb.info This research identifies two distinct ISC pathways for 2-NN: a major pathway from the SLE(nπ) state to a TLE(ππ) state and a minor pathway from the SCT(ππ) state to a TLE(π'π) state. d-nb.info

For 1-NN, the decay of the S₁ state is also observed within 100 fs. d-nb.info The primary channel is a rapid ISC to the triplet manifold, leading to a highly phosphorescent state. acs.org The rate of this ISC is remarkably high and shows some dependence on the solvent environment, being about twice as slow in nonpolar cyclohexane (B81311) compared to polar acetonitrile. acs.org

Decay Pathways and Timescales:

The following table summarizes the key excited-state decay processes and their associated timescales for related nitronaphthalene systems as determined by various experimental and computational methods.

| Compound | Process | Timescale | Method | Solvent(s) | Reference(s) |

| 1-Nitronaphthalene | S₁ → Tₙ Intersystem Crossing | < 200 fs | Transient Absorption | Cyclohexane, Acetonitrile | acs.orgnih.gov |

| S₁ Decay | < 100 fs | Fluorescence Up-conversion | Various | d-nb.infoacs.org | |

| Tₙ → T₁ Internal Conversion | 2-4 ps | Transient Absorption | Various | nih.gov | |

| T₁ Vibrational Cooling | 6-12 ps | Transient Absorption | Various | nih.gov | |

| T₁ → S₀ Intersystem Crossing | ~μs | Transient Absorption | N₂-saturated solutions | nih.gov | |

| 2-Nitronaphthalene | S₁ → Tₙ Intersystem Crossing | < 200 fs | Transient Absorption | Cyclohexane, Acetonitrile | acs.org |

| S₁ → Tₙ Intersystem Crossing | ~0.7 ps | ab initio dynamics | Gas Phase | d-nb.info | |

| S₂(ππ) → S₁(nπ) Internal Conversion | < 100 fs | ab initio dynamics | Gas Phase | d-nb.info | |

| Triplet Manifold Relaxation | 150 fs | ab initio dynamics | Gas Phase | d-nb.info | |

| 2-Methyl-1-nitronaphthalene | S₁ → Tₙ Intersystem Crossing | < 200 fs | Transient Absorption | Cyclohexane, Acetonitrile | acs.org |

Role of Molecular Structure and Environment:

The efficiency and pathways of excited-state deactivation are influenced by molecular structure. For instance, in 2-methyl-1-nitronaphthalene, excitation leads to a bifurcation where the primary channel is ISC, and a minor channel involves conformational relaxation to an intramolecular charge-transfer state. acs.org In contrast, 2-NN almost exclusively undergoes ISC due to a barrier to access the charge-transfer state. acs.org

The solvent environment can also play a role. For 1-NN, while the ISC remains highly efficient across solvents of varying polarity, the lifetime of the S₁ state is observed to be longer in nonpolar solvents compared to polar ones. acs.org This suggests that the energy gap between the singlet and triplet states, which can be influenced by solvent polarity, affects the ISC dynamics. acs.org

Following the initial ISC, further relaxation occurs within the triplet manifold. For 1-NN, the initially populated upper triplet state (Tₙ) undergoes internal conversion to the lowest triplet state (T₁) on a timescale of 1 to 16 ps. d-nb.infonih.gov This process, along with vibrational cooling within the T₁ state, occurs on similar timescales. nih.gov The fully relaxed T₁ state then returns to the ground state (S₀) via intersystem crossing over several microseconds. nih.gov

In some nitronaphthalene derivatives, a competing photochemical reaction pathway exists, which involves the rearrangement of the nitro group and subsequent dissociation to form nitrogen(II) oxide (NO·) and an aryloxyl radical. walshmedicalmedia.comacs.org This photodegradation pathway is proposed to originate from a dissociative singlet state populated through conformational relaxation of the nitro group. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering precise insights into the molecular structure. uobasrah.edu.iq By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) atoms, it is possible to map out the entire carbon-hydrogen framework of a molecule. cognitoedu.org For 8-nitronaphthalen-2-amine, which lacks symmetry, all ten carbon atoms and all six hydrogen atoms are chemically distinct, meaning they should each produce a unique signal in the respective NMR spectra.

¹H NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and their neighboring environment. cognitoedu.org The spectrum of this compound is expected to show distinct signals for each of its six aromatic protons and the two protons of the amine group.

Aromatic Protons: The protons on the naphthalene (B1677914) ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating amine group (-NH₂) will further influence the precise chemical shifts of adjacent protons. Protons closer to the nitro group will be shifted further downfield, while those near the amine group will be shifted relatively upfield.

Amine Protons: The two protons of the primary amine group (-NH₂) typically produce a signal that can appear over a broad range of chemical shifts (commonly δ 0.5-5.0 ppm). libretexts.org Its exact position is sensitive to factors like solvent, concentration, and temperature due to hydrogen bonding. msu.edu A key method for identifying the -NH₂ peak is through a D₂O shake, where the labile amine protons exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | Doublet, Triplet, or Multiplet | Six unique signals expected, each integrating to one proton. |

| Amine N-H | 0.5 - 5.0 | Broad Singlet | Integrates to two protons; signal disappears upon D₂O exchange. |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu For this compound, ten distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to each of the ten unique carbon atoms in the naphthalene core.

The chemical shifts are heavily influenced by the attached functional groups and the hybridization of the carbon atoms. chemguide.co.uk

Aromatic Carbons: Carbons in the aromatic ring typically resonate between δ 110 and 150 ppm.

Substituent Effects: The carbon atom directly bonded to the electron-withdrawing nitro group (C-8) is expected to be significantly deshielded and appear at a lower field (higher ppm value). Conversely, the carbon atom attached to the electron-donating amine group (C-2) will be shielded and appear at a relatively higher field (lower ppm value) compared to other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-H | 110 - 140 | Signals for the six carbons bonded to hydrogen. |

| Aromatic C-NH₂ | 135 - 150 | Shielded relative to other quaternary carbons due to the -NH₂ group. |

| Aromatic C-NO₂ | 140 - 155 | Deshielded due to the electron-withdrawing -NO₂ group. |

| Aromatic C (Quaternary) | 120 - 140 | Signals for the two carbons at the ring fusion that are not bonded to substituents. |

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. For this compound (C₁₀H₈N₂O₂), HRMS would measure the exact mass of the molecular ion. This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds that might have the same nominal mass. rsc.orgmdpi.com The calculated exact mass for the neutral molecule is 188.0586 g/mol , and HRMS would typically detect the protonated molecule [M+H]⁺ at m/z 189.0664.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com It is particularly useful for identifying individual components within a mixture. waters.com The analysis of this compound would involve volatilizing the sample and passing it through a GC column (such as a DB-5ms) where it is separated from other potential impurities or reaction byproducts. waters.com As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for positive identification. For amines, which can sometimes exhibit poor peak shape, derivatization may be employed to improve chromatographic performance. labrulez.com

The mass spectrum of a compound reveals its fragmentation pattern, which is a fingerprint of its molecular structure. Aromatic nitro compounds exhibit characteristic fragmentation pathways. Common fragmentations include the loss of the nitro group (NO₂, 46 Da) or the loss of a nitroso group (NO, 30 Da). researchgate.net

A particularly interesting fragmentation observed in some nitronaphthalene isomers is the elimination of a neutral carbon monoxide (CO, 28 Da) molecule from the parent ion. researchgate.net Research on nitronaphthalene isomers has shown that this loss of CO occurs from 1-nitronaphthalene (B515781) but not from 2-nitronaphthalene (B181648). This suggests a proximity effect involving the nitro group and the hydrogen at the 8-position (peri position). researchgate.net The study also noted that 1-nitro-8-aminonaphthalene does not exhibit this CO loss. researchgate.net Based on these findings, the fragmentation of this compound would likely proceed through the loss of NO₂ and NO, but the elimination of CO from the molecular ion is less probable, despite the 8-nitro substitution, due to the influence of the amino group.

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

| Ion | m/z (for C₁₀H₈N₂O₂⁺) | Identity | Notes |

|---|---|---|---|

| [M]⁺ | 188 | Molecular Ion | The intact ionized molecule. |

| [M-NO]⁺ | 158 | Loss of nitroso group | A common fragmentation for nitroaromatics. |

| [M-NO₂]⁺ | 142 | Loss of nitro group | Often a significant peak. |

| [M-NO-CO]⁺ | 130 | Loss of NO then CO | A possible subsequent fragmentation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. spectroscopyonline.com For this compound, the spectrum is expected to show characteristic absorption bands corresponding to its primary amine (-NH2), nitro (-NO2), and substituted naphthalene ring moieties. While a specific experimental spectrum for this compound is not available in the referenced literature, the expected vibrational modes can be predicted based on established group frequencies. libretexts.organalyzetest.com

The primary aromatic amine group is anticipated to produce several distinct bands:

N-H Stretching: Primary amines (R-NH2) typically display two bands resulting from asymmetric and symmetric N-H stretching vibrations. analyzetest.com For aromatic amines, these are found in the 3500-3400 cm⁻¹ region. libretexts.org

N-H Bending (Scissoring): A strong absorption due to the in-plane scissoring vibration of the NH2 group is characteristic of primary amines and occurs in the 1650-1580 cm⁻¹ range. analyzetest.com

C-N Stretching: The stretching vibration for the aromatic carbon to nitrogen bond (Ar-N) is expected to produce a strong band between 1335-1250 cm⁻¹. analyzetest.com

N-H Wagging: A broad band resulting from the out-of-plane N-H wagging motion may be observed between 910-665 cm⁻¹. analyzetest.com

The nitro group (-NO2) is characterized by two strong stretching vibrations:

Asymmetric NO2 Stretching: This typically appears as a strong band in the 1550-1475 cm⁻¹ region.

Symmetric NO2 Stretching: A strong band for the symmetric stretch is expected in the 1360-1290 cm⁻¹ range.

The naphthalene ring system will also contribute to the spectrum with C-H and C=C vibrations. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3500 - 3300 | Medium-Weak |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | Medium |

| N-H Bend (Scissoring) | Primary Aromatic Amine | 1650 - 1580 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | Naphthalene Ring | 1600 - 1450 | Medium |

| Symmetric NO₂ Stretch | Nitro Group | 1360 - 1290 | Strong |

| Aromatic C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

This table is based on general spectroscopic principles and does not represent experimental data for this compound. libretexts.organalyzetest.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. iucr.org The UV-Vis spectrum of this compound is determined by the naphthalene aromatic system, which acts as the primary chromophore, modified by the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2).

The electronic transitions observed are primarily π→π* and n→π* transitions. researchgate.net

π→π Transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. In aromatic systems like naphthalene, these transitions are responsible for strong absorption bands. The presence of both activating (-NH2) and deactivating (-NO2) groups on the ring extends the conjugation and is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted naphthalene.

n→π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amine group) to a π* antibonding orbital. These transitions are typically of lower energy and result in weaker absorption bands at longer wavelengths compared to π→π* transitions. researchgate.net

For arylamines, the interaction of the nitrogen's lone pair with the aromatic ring's pi system shifts the ring's absorption to longer wavelengths; for instance, benzene's λ-max is 256 nm, while aniline's is 280 nm. libretexts.org The combined effect of the nitro and amino groups on the naphthalene system in this compound is expected to result in a complex spectrum with multiple absorption bands in the UV and possibly the visible region.

Table 2: Expected UV-Visible Absorption for this compound

| Transition Type | Chromophore System | Expected λ-max Range (nm) |

|---|---|---|

| π→π* | Substituted Naphthalene Ring | 250 - 400 |

This table provides an estimation based on the general principles of electronic spectroscopy for aromatic nitro-amino compounds and does not represent specific experimental data for this compound. libretexts.orgresearchgate.net

X-ray Crystallography and Solid-State Structural Studies

Detailed analysis of molecular conformation, crystal packing, and specific intermolecular interactions requires single-crystal X-ray diffraction data.

As of the latest search, a solved crystal structure for this compound has not been reported in the referenced scientific literature or crystallographic databases. Therefore, a definitive determination of its molecular conformation, bond lengths, bond angles, and crystal packing arrangement is not possible.

Structural studies on related nitronaphthalene derivatives show that the planarity of the naphthalene ring is a common feature, although the nitro group may be twisted out of the plane of the aromatic system. iucr.orgresearchgate.net The packing in such crystals is often governed by a combination of intermolecular forces. nih.gov

Without crystallographic data, a specific analysis of the intermolecular interactions for this compound cannot be conducted. However, based on its functional groups, the following interactions would be expected to play a significant role in its solid-state structure:

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) can act as hydrogen bond acceptors. This could lead to the formation of N-H···O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

π-π Stacking: The planar, electron-rich naphthalene ring system is expected to participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or parallel-displaced fashion. iucr.org These interactions are crucial in the self-assembly and stabilization of many aromatic compounds.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires crystal structure data (a .cif file) as input. Since the crystal structure for this compound is not available, a Hirshfeld surface analysis cannot be performed.

For related amino-nitro-naphthalene compounds, Hirshfeld analyses have shown that O···H/H···O contacts (indicative of hydrogen bonding) and H···H contacts typically account for the largest percentage of the surface area, followed by C···H and C···C contacts (related to π-π stacking). nih.gov This highlights the importance of hydrogen bonding and van der Waals forces in the crystal packing of such molecules.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less expensive than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. nih.govuoa.gr

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netirjweb.com A small HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.net

For aromatic compounds containing both electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂), a significant charge transfer (CT) character is expected, which influences the HOMO-LUMO gap. nih.gov In the case of 8-nitronaphthalen-2-amine, the amino group acts as a donor and the nitro group as an acceptor.

While specific DFT calculations for this compound are not present in the surveyed literature, a study on the closely related compound 1-(6-amino-5-nitronaphthalen-2-yl)ethanone provides valuable insight. DFT calculations (at the B3LYP-D3BJ/def2-TZVP level of theory) for this molecule, which also features a nitronaphthylamine core, determined the HOMO-LUMO energy gap to be 3.765 eV. researchgate.net This value helps to characterize the electronic stability of such a system. The distribution of these orbitals would likely show the HOMO localized more towards the amine-substituted ring and the LUMO towards the nitro-substituted ring, facilitating intramolecular charge transfer.

Table 1: Calculated Electronic Properties for a Related Nitronaphthalene Derivative Data for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone researchgate.net

| Parameter | Description | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value not specified |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value not specified |

| ΔE (Gap) | Energy gap between HOMO and LUMO | 3.765 |

Note: Specific HOMO and LUMO energy values were not provided in the source material, only the resulting energy gap.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.govacs.org This involves calculating the Gibbs free energies (ΔG) of reactants, products, intermediates, and transition states (TS). The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier (ΔG‡), which governs the reaction rate. nih.govfrontiersin.org

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gap)

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a set of computer-based techniques for building, visualizing, and manipulating three-dimensional molecular structures. ijpsr.comquizlet.com A crucial aspect of molecular modeling is conformational analysis, which aims to identify the different spatial arrangements (conformations) of a molecule and determine their relative stabilities. ijpsr.com Most molecules are flexible and can exist in multiple conformations, and understanding the preferred geometry is essential for predicting physical properties and biological activity. ijpsr.com

For this compound, conformational analysis would focus on the rotational barriers around the C-N bonds of both the amino and nitro substituents. While the naphthalene (B1677914) core is largely planar, the orientation of the -NH₂ and -NO₂ groups relative to the ring can vary. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the nearby nitro group (at the peri-position) is highly probable. This interaction would significantly influence the molecule's preferred conformation, likely leading to a more planar arrangement of the functional groups relative to the aromatic rings. This phenomenon has been observed in the crystal structure of a related compound, where an intramolecular N—H⋯O hydrogen bond resulted in near co-planarity between a nitro group and the naphthalene system. iucr.org

Quantum Chemical Studies of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. mdpi.comscirp.org These descriptors offer a way to predict and understand the global and local reactivity of a molecule.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. scirp.orgresearchgate.net Key global descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Softness (S): The reciprocal of hardness (S = 1/η), it measures the polarizability of a molecule.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = χ²/2η.

These descriptors are powerful tools for comparing the reactivity of different molecules. irjweb.comresearchgate.net While specific values for this compound are unavailable, they could be readily calculated from its HOMO and LUMO energies once a DFT analysis is performed. The presence of both a strong donor and acceptor group suggests the molecule would have a distinct electronic character captured by these indices.

Table 2: Global Reactivity Descriptors (Conceptual Formulas)

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to electron transfer |

| Chemical Softness (S) | 1/η | Polarizability, reactivity |

| Electrophilicity Index (ω) | χ²/2η | Propensity to act as an electrophile |

Applications and Utilization in Specialized Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the nitro and amine groups on the naphthalene (B1677914) scaffold makes 8-nitronaphthalen-2-amine a valuable intermediate in multi-step organic synthesis. The nitro group is a powerful electron-withdrawing group that can direct further substitutions and can be readily reduced to an amine, while the existing amino group can be acylated, alkylated, or converted into other functionalities. evitachem.comsci-hub.sescispace.com This dual reactivity is instrumental in constructing complex molecular architectures.

A derivative, N-{8-nitro-2-naphthyl}acetamide, is noted for its role as an intermediate in the synthesis of more complex organic molecules. evitachem.com The presence of the nitro group imparts significant reactivity, making it a valuable precursor. evitachem.com The general importance of nitro-containing compounds as reactive intermediates is well-established, as the nitro group can be easily transformed into various other functional groups, broadening its application in the synthesis of intricate molecules. scispace.com Aromatic amines, produced from the reduction of nitroaromatic compounds, represent one of the largest classes of starting materials used in the chemical industry. nih.gov

Table 1: Reactivity of Functional Groups in this compound for Complex Synthesis

| Functional Group | Type of Reactions | Potential Products/Intermediates |

|---|---|---|

| Amino Group (-NH₂) | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary Amines, Diazo Compounds |

| Nitro Group (-NO₂) | Reduction, Nucleophilic Aromatic Substitution | Amino Compounds, Substituted Naphthalenes |

| Naphthalene Core | Electrophilic Aromatic Substitution | Further substituted naphthalene derivatives |

This table is generated based on general principles of organic chemistry and information regarding related compounds. evitachem.comscispace.com

Building Block for Polycyclic Aromatic Compounds and Functional Materials

The naphthalene skeleton of this compound serves as a fundamental building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and functional materials. thieme-connect.de PAHs containing fused aromatic rings have attracted significant interest due to their unique optoelectronic properties. thieme-connect.de The synthesis of such functional π-conjugated systems often relies on smaller, functionalized aromatic precursors. thieme-connect.de

The introduction of heteroatoms like nitrogen is a key strategy to modify the electronic structures of PAHs. thieme-connect.de Starting with a nitrogen-containing building block like this compound allows for the creation of N-doped PAHs. For instance, synthetic methodologies have been developed to construct N-doped seven-membered rings through processes like the decarboxylative annulation of 2-aminobenzoic acids. thieme-connect.de While not directly involving this compound, this illustrates a strategy where an amino-substituted aromatic compound can be used to build larger, nitrogen-containing polycyclic systems. The functional groups of this compound can be used to facilitate cyclization reactions, extending the π-conjugated system.

Precursor in Specialized Applications within Medicinal Chemistry Research

Nitrogen-containing heterocyclic and polycyclic compounds are a major class of substances with significant physiological activity, making them cornerstones of medicinal chemistry. The this compound scaffold is a precursor for molecules with potential therapeutic applications. Its derivative, N-{8-nitro-2-naphthyl}acetamide, has been investigated for its biological activities and use in pharmaceutical research. evitachem.com

The nitronaphthalene structure is found in precursors for various biologically active agents. For example, research into Toll-like receptor (TLR)-8 agonists, which are promising as vaccine adjuvants, involved the synthesis of target molecules from nitronaphthol precursors. acs.org This demonstrates the value of the nitronaphthalene framework in generating compounds for immunological research. Furthermore, N-aryl-naphthylamine derivatives have been explored as building blocks for bioactive molecules, leveraging the naphthalene ring for various substitution reactions to modulate biological activity. The utility of this compound in this field lies in its capacity to be chemically modified to produce a library of derivative compounds for screening and development.

Table 2: Potential Medicinally Relevant Scaffolds from Nitronaphthylamine Derivatives

| Target Compound Class | Synthetic Relevance of Precursor | Potential Therapeutic Area |

|---|---|---|

| N-doped Heterocycles | Serves as a nitrogen source and aromatic core for ring formation. | Anticancer, Antimicrobial |

| Complex Naphthylamines | The amine group allows for coupling with other molecules. | Neurodegenerative Disease (e.g., Amyloid Aggregation Inhibitors) acs.org |

| Azo Dyes/Prodrugs | The amine can be converted to a diazo group for coupling. | Targeted Drug Delivery |

This table outlines potential applications based on the known reactivity of the parent compound and research on related structures. acs.org

Utility in the Synthesis of Diazo Compounds

A primary application of aromatic amines, including this compound, is their conversion into diazonium salts. This reaction, known as diazotization, transforms the amino group into a highly versatile diazonium group (-N₂⁺). google.cominternationalscholarsjournals.com The process typically involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. researchgate.net

The resulting diazonium salt of this compound is a valuable intermediate. It can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other amines, to form azo compounds. mdpi.com These azo compounds are characterized by the -N=N- linkage and often exhibit strong colors, forming the basis of many dyes and pigments. For example, the diazo salts of nitrated Tobias acid have been coupled with beta-naphthol to create red dyestuffs. google.com Furthermore, the diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -OH, -CN, halogens) through Sandmeyer-type reactions, providing a powerful method for introducing diverse functionalities onto the naphthalene ring that would be difficult to achieve directly. gla.ac.uk

Table 3: General Scheme for Diazotization and Subsequent Reactions

| Step | Reaction Name | Reagents | Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl (or H₂SO₄), 0-5 °C | 8-nitronaphthalen-2-diazonium salt |

| 2a | Azo Coupling | Electron-rich arene (e.g., β-Naphthol) | Azo dye |

| 2b | Sandmeyer Reaction | CuCl / CuBr / CuCN | 8-nitro-2-chloronaphthalene / 8-nitro-2-bromonaphthalene / 8-nitro-2-cyanonaphthalene |

| 2c | Hydrolysis | H₂O, heat | 8-nitronaphthalen-2-ol |

This table illustrates the general synthetic utility of diazonium salts formed from aromatic amines. google.commdpi.comgla.ac.uk

Environmental Fate and Biotransformation Research

Microbial Degradation Pathways of Nitronaphthalene Compounds

Microorganisms have evolved diverse strategies to utilize nitronaphthalene compounds as sources of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation pathways often involve initial oxidative or reductive attacks on the molecule, leading to a cascade of enzymatic reactions. nih.gov

The microbial degradation of nitroaromatic compounds can be initiated through two primary mechanisms: oxidative and reductive attacks. nih.gov

Reductive Pathways: In reductive pathways, nitroreductases catalyze the reduction of the nitro group to form hydroxylamine (B1172632) or amine derivatives. nih.gov These intermediates are then susceptible to subsequent oxidation of the aromatic ring. nih.gov This mechanism is significant as it can alter the toxicity of the original compound. For instance, the reduction of nitro-PAHs can lead to the formation of carcinogenic aromatic amines. researchgate.net

Oxidative Pathways: Oxidative degradation is often initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. nih.gov For example, the degradation of 1-nitronaphthalene (B515781) by Sphingobium sp. strain JS3065 begins with a dioxygenase-catalyzed reaction that forms 1,2-dihydroxynaphthalene. nih.gov This diol is a common intermediate in the degradation of naphthalene (B1677914) itself. nih.gov Fungi can also transform nitro-PAHs through the action of nonspecific enzymes, resulting in hydroxylated nitro-PAHs that can be further conjugated. nih.gov

The following table summarizes the initial steps in the microbial degradation of some nitroaromatic compounds.

| Compound | Initial Enzyme | Intermediate(s) | Organism Example |

| 1-Nitronaphthalene | Dioxygenase | 1,2-Dihydroxynaphthalene | Sphingobium sp. strain JS3065 |

| Nitrobenzene (B124822) | Nitroarene Dioxygenase | Catechol, Nitrite (B80452) | Various bacteria |

| 2-Aminophenol | 2-Aminophenol-1,6-dioxygenase | 2-Aminomuconic-6-semialdehyde | Pseudomonas sp. |

This table provides examples of microbial degradation pathways for related nitroaromatic compounds.

The genetic basis for the degradation of nitronaphthalene compounds is often found in specific gene clusters located on plasmids or chromosomes. nih.govnih.gov In Sphingobium sp. strain JS3065, the genes responsible for 1-nitronaphthalene catabolism, designated as the nin gene cluster, are located on a plasmid. nih.gov This cluster encodes a three-component dioxygenase (NinAaAbAcAd) that catalyzes the initial attack on the 1-nitronaphthalene molecule. nih.gov

Analysis of these gene clusters reveals evolutionary relationships with pathways for the degradation of other aromatic compounds. For example, the nin genes in Sphingobium sp. strain JS3065 share a common origin with the nag-like genes for naphthalene degradation found in Ralstonia sp. strain U2. nih.gov This suggests that the ability to degrade nitronaphthalenes may have evolved from existing pathways for non-nitrated aromatic hydrocarbons through modifications in the substrate specificity of key enzymes. nih.gov

Oxidative and Reductive Attack Mechanisms

Chemical Transformation Processes in Environmental Systems

In addition to microbial degradation, nitronaphthalene compounds can undergo various chemical transformations in the environment. These processes are influenced by factors such as sunlight, the presence of other chemicals, and the physical properties of the environmental matrix.

Naphthalene nitration can occur in aqueous systems, leading to the formation of 1- and 2-nitronaphthalene (B181648) isomers. researchgate.net This can happen in the presence of nitric acid and oxidants under relatively mild conditions. researchgate.net Photolysis can readily degrade nitro-PAHs in the atmosphere; however, they tend to be more persistent in soil and water. nih.gov

Advanced Analytical Methodologies for Environmental Monitoring

Due to the low concentrations and potential toxicity of nitronaphthalene compounds in the environment, sensitive and selective analytical methods are required for their monitoring. nih.govaaqr.org These methods often involve sophisticated sample preparation and detection techniques. d-nb.info

One powerful technique for the analysis of nitro-PAHs is high-performance liquid chromatography (HPLC) coupled with post-column derivatization. nih.govchromatographytoday.compickeringlabs.com Nitroaromatic compounds themselves are often non-fluorescent or exhibit very low fluorescence, making direct fluorescence detection challenging. aaqr.orgnih.gov

To overcome this limitation, a post-column reduction step can be employed. nih.gov After the separation of the nitro-PAHs by the HPLC column, the eluent is passed through a reduction column. nih.gov This column typically contains a catalyst, such as platinum on an alumina (B75360) support (Pt-Al2O3), which reduces the nitro groups to their corresponding highly fluorescent amino derivatives (amino-PAHs). nih.govresearchgate.net These amino-PAHs can then be sensitively detected by a fluorescence detector. nih.govnih.gov

The efficiency of this on-line reduction is influenced by several factors, including the temperature of the reduction column, the flow rate, and the packing material. nih.govresearchgate.net Optimized conditions, such as a reduction column temperature of 90°C and a flow rate of 0.8 mL min-1, have been shown to yield low detection limits for various nitro-PAHs. nih.gov This method has been successfully applied to the analysis of nitro-PAHs in atmospheric aerosol samples. nih.govresearchgate.net

The following table summarizes key aspects of the post-column derivatization technique for nitro-PAH analysis.

| Parameter | Description | Optimized Condition Example |

| Technique | HPLC with post-column reduction and fluorescence detection | - |

| Derivatization | On-line reduction of nitro-PAHs to amino-PAHs | - |

| Reduction Column Packing | Catalyst for reduction | Pt-Al2O3 |

| Reduction Temperature | Temperature of the reduction column oven | 90°C |

| Flow Rate | Mobile phase flow rate | 0.8 mL min-1 |

| Detection | Fluorescence detection of the resulting amino-PAHs | - |

This table illustrates the principles and optimized parameters for the analysis of nitro-PAHs using post-column derivatization.

Historical Perspectives on Naphthalene Nitro Amine Chemistry

Evolution of Synthetic Methodologies for Aromatic Nitro Compounds

The introduction of the nitro group onto an aromatic ring, known as nitration, is one of the most fundamental reactions in organic chemistry. Its evolution reflects the progression from brute-force methods to more nuanced and selective strategies.

Historically, the most common method for synthesizing aromatic nitro compounds has been electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.comgoogle.com This combination generates the highly reactive nitronium ion (NO₂⁺), the electrophile that attacks the aromatic ring. sciencemadness.org The synthesis of nitrobenzene (B124822) in 1834 by Eilhard Mitscherlich using this "mixed acid" method stands as a landmark, opening the door to the vast field of aromatic nitro chemistry. numberanalytics.com

Early nitrations of naphthalene (B1677914) were known to predominantly yield the 1-nitro isomer, with the formation of 2-nitronaphthalene (B181648) being a minor and difficult-to-isolate product. chemicalbook.com The directing effects of substituents on the naphthalene ring became a critical area of study. It was observed that electron-attracting groups, such as a sulfonic acid or a nitro group, deactivate the ring they are in and direct further substitution to the 5- and 8-positions of the other ring. lookchem.com This principle is fundamental to the synthesis of specific isomers like 8-nitronaphthalen-2-amine.

Over the decades, the synthetic toolkit for nitration expanded significantly. The limitations of mixed acid, such as its corrosive nature, harsh conditions, and sometimes poor selectivity, drove the development of alternative nitrating agents. geeksforgeeks.org Nitronium salts, like nitronium tetrafluoroborate (B81430) (NO₂BF₄), were introduced to provide a pre-formed electrophile, often allowing for milder reaction conditions. numberanalytics.com Other methodologies have been developed, including the use of metal nitrates supported on solid carriers like silica, and more specialized methods like the Zinke nitration for halogenated phenols. geeksforgeeks.orgorganicreactions.org These advancements have provided chemists with greater control over regioselectivity and functional group tolerance, which is crucial when dealing with complex, multifunctional molecules like nitronaphthalenamines.

Landmark Discoveries in Aromatic Amine Transformations

The manipulation of the aromatic amino group has been as crucial as nitration in the history of organic synthesis. Several landmark discoveries provided the essential tools for converting nitroaromatics into valuable amines and for further modifying these amino groups.

A pivotal moment was the discovery of the Zinin reduction in 1842 by the Russian chemist Nikolay Zinin. sciencemadness.orgwikipedia.orgorgoreview.com He found that nitroaromatic compounds, such as nitrobenzene, could be reduced to their corresponding primary amines (anilines) using reagents like ammonium (B1175870) or sodium sulfide (B99878). sciencemadness.orgwikipedia.org This reaction was of immense importance because it provided a reliable pathway from easily accessible nitro compounds to the versatile amino compounds, which are precursors to dyes and many other chemicals. sciencemadness.orgorganicreactions.org The Zinin reduction is particularly noted for its selectivity, as it can reduce a nitro group without affecting other reducible functionalities in the molecule. wikipedia.org

Another cornerstone discovery was the Sandmeyer reaction , reported by the Swiss chemist Traugott Sandmeyer in 1884. numberanalytics.comgeeksforgeeks.orgwikipedia.org He discovered that an aromatic primary amine could be converted into an aryl diazonium salt (using nitrous acid), which could then be displaced by a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt as a catalyst. geeksforgeeks.orgwikipedia.orgscribd.com This two-step process allowed for the replacement of an amino group with a wide variety of substituents that were otherwise difficult to introduce directly onto the aromatic ring. numberanalytics.comwikipedia.org The reaction proceeds through a radical mechanism and has become a fundamental method for the synthesis of aryl halides and nitriles from amines. numberanalytics.comgeeksforgeeks.org Its scope and utility have made it a staple in synthetic organic chemistry. numberanalytics.com

In the early 20th century, the Ullmann reaction , discovered by Fritz Ullmann in 1901, provided a method for forming carbon-carbon bonds between two aryl halides using copper. numberanalytics.comwikipedia.org A related and highly significant transformation is the Ullmann condensation (or Ullmann-type reaction), which involves the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine to form aryl ethers, thioethers, and amines, respectively. wikipedia.orgresearchgate.net The variant for C-N bond formation is also known as the Goldberg reaction. wikipedia.org Although traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, they provided a vital method for constructing complex diaryl structures and for the N-arylation of amines. wikipedia.orgwikipedia.orgmdpi.com Modern advancements have introduced soluble copper catalysts with ligands, significantly improving the reaction's efficiency and scope. wikipedia.org

These three discoveries—the Zinin reduction, the Sandmeyer reaction, and the Ullmann condensation—formed the classical foundation for the synthesis and manipulation of aromatic nitro-amines, enabling the creation of a vast array of compounds, including specifically substituted naphthalenes like this compound. A key synthetic route to this compound involves the nitration of 2-amino-1-naphthalene sulfonic acid (Tobias acid), where the sulfonic acid group is later removed. google.com This process relies on the directing effects understood from early nitration studies and the stability of the amine under these conditions.

Research Findings for this compound

Detailed research has established specific methods for the synthesis of this compound, primarily through the nitration of substituted naphthalene precursors.

Synthesis and Separation

A well-documented method for preparing this compound involves the nitration of 2-amino-1-naphthalene sulfonic acid, commonly known as Tobias acid. google.comwikipedia.org In this process, Tobias acid is nitrated at low temperatures (e.g., -15°C to -20°C). google.com This reaction yields a mixture of nitro isomers, with the 8-nitro-2-amino-1-naphthalene sulfonic acid being the predominant product over the 5-nitro isomer. google.com

The crucial subsequent step is the desulfonation of the 8-nitro isomer, which readily occurs by heating the nitrated product mixture in 70-80% sulfuric acid at approximately 125-135°C. google.com The resulting mixture of this compound and the unhydrolyzed 5-nitro Tobias acid can then be separated. By making the solution alkaline, the this compound precipitates as an insoluble solid while the sodium salt of the 5-nitro Tobias acid remains dissolved, allowing for separation by filtration. google.com The crude this compound can be further purified by recrystallization. google.com

The acetylated form, N-{8-nitro-2-naphthyl}acetamide, can be synthesized by nitrating 2-acetamidonaphthalene (B120020). evitachem.com The nitro group of this derivative can be subsequently reduced to an amino group, demonstrating a common transformation pathway for nitro-aromatic compounds. evitachem.com

Compound Properties

The physical and chemical properties of this compound have been characterized.

Compound Name Index

Q & A

Q. What are the recommended synthetic routes for 8-nitronaphthalen-2-amine, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : Synthesis typically involves nitration of 2-naphthalenamine. A controlled nitration protocol using mixed acids (HNO₃/H₂SO₄) at 0–5°C can reduce over-nitration or oxidation by-products . Optimization includes monitoring reaction kinetics via HPLC to adjust stoichiometry (e.g., 1.1–1.3 equivalents of HNO₃) and using inert atmospheres to prevent amine degradation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity.

Q. What analytical techniques are most suitable for characterizing this compound, and how should method validation be conducted?

- Methodological Answer :

- Primary Techniques :

- HPLC-UV/Vis (C18 column, 254 nm) for purity assessment.

- GC-MS (electron ionization) or LC-HRMS for structural confirmation and impurity profiling .

- Validation : Follow EMA guidelines for sensitivity (LOD ≤ 1 ppm), linearity (R² ≥ 0.995), and recovery (90–110%) using spiked matrices. Cross-validate with NMR (¹H/¹³C) and FT-IR for functional group confirmation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Resolve via:

- Controlled Replication : Synthesize the compound under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and characterize using DSC for melting point analysis .

- Meta-Analysis : Compare data from peer-reviewed sources (e.g., NIST databases) while accounting for measurement techniques (e.g., capillary vs. DSC melting points) .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict thermodynamic stability and compare with experimental data .

Q. What strategies mitigate the risk of nitrosamine formation in this compound during storage or synthesis?

- Methodological Answer :

- Process Design : Avoid secondary/tertiary amines in synthesis and use nitrite-free reagents. Implement in-process controls (e.g., UV monitoring) to detect nitroso intermediates .

- Storage : Use amber glass under nitrogen, with desiccants (silica gel) to prevent hydrolysis. Regularly test stored batches via GC-NPD or LC-MS/MS for nitrosamines (e.g., NDMA) at ≤ 0.03 ppm .

- Risk Assessment : Follow APIC guidelines to audit raw materials for nitrosating agents (e.g., nitrites) and conduct stability studies under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.